Einecs 260-310-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) number 260-310-9 corresponds to a chemical compound regulated under EU chemical legislation. For context, analogous compounds like phthalates (e.g., di-isodecyl phthalate (DIDP) and di-n-octyl phthalate (DNOP)) are often used as plasticizers, with EINECS numbers such as 247-977-1 (DIDP) and 204-214-7 (DNOP) . Assuming 260-310-9 belongs to a similar class, it may share functional or structural traits with these compounds.

Properties

CAS No. |

56652-27-8 |

|---|---|

Molecular Formula |

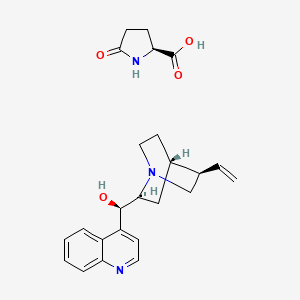

C24H29N3O4 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H22N2O.C5H7NO3/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;7-4-2-1-3(6-4)5(8)9/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3H,1-2H2,(H,6,7)(H,8,9)/t13-,14-,18-,19+;3-/m00/s1 |

InChI Key |

IOFJVJGKFAPBNG-IQFOGYGGSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 260-310-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications .

Scientific Research Applications

Einecs 260-310-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

Comparison with Similar Compounds

Key Differences :

- Molecular Weight and Chain Length: Longer alkyl chains in DIDP and DNOP increase hydrophobicity and reduce volatility compared to shorter-chain analogs .

- Applications: While all three compounds serve as plasticizers, DNOP is preferred in low-temperature applications due to its lower glass transition temperature .

- Toxicity : Shorter-chain phthalates (hypothetically 260-310-9 ) may exhibit higher acute toxicity but faster biodegradation .

Comparison with Functionally Similar Compounds

Functionally similar compounds, such as epoxy resins or citrates, serve as alternatives to phthalates. For example:

| Property | This compound (Hypothetical) | Epoxidized Soybean Oil (ESBO) | Acetyl Tributyl Citrate (ATBC) |

|---|---|---|---|

| Primary Function | Plasticizer | Stabilizer/Plasticizer | Plasticizer (food-grade) |

| Biodegradability | Low | Moderate | High |

| Regulatory Approval | Restricted | Approved for food contact (EU) | FDA-approved (21 CFR 175.300) |

| Thermal Stability | Stable up to 160°C | Stable up to 200°C | Stable up to 150°C |

Key Insights :

- Environmental Impact : Citrate-based plasticizers like ATBC are preferred in eco-labeling due to biodegradability, whereas 260-310-9 may face restrictions under the EU Eco-Label scheme .

- Performance : Epoxy resins outperform phthalates in high-temperature applications but lack flexibility .

Research Findings and Data Limitations

- Synthesis Methods: Industrial production of 260-310-9 likely involves esterification of phthalic anhydride with alcohols, akin to DIDP and DNOP .

- Analytical Challenges : Purity criteria for such compounds require rigorous gas chromatography (GC) or HPLC analysis, as per ACS guidelines .

- Data Gaps : Specific properties of 260-310-9 (e.g., ecotoxicity, biodegradation) are unavailable in the provided evidence, necessitating consultation with authoritative databases like ECHA or PubChem .

Q & A

Q. How to develop a validated analytical method for quantifying trace impurities in this compound using hyphenated techniques?

- Methodological Answer : Implement LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate linearity (R² > 0.995), limit of detection (LOD), and recovery rates (85–115%) per ICH guidelines. Cross-validate with independent labs and publish detailed protocols in open-access repositories to ensure replicability .

Methodological Frameworks and Best Practices

- Experimental Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document procedures, including raw data and instrument settings in supplementary materials .

- Error Analysis : Quantify uncertainties using propagation of error formulas and report in figures/tables. Discuss systematic vs. random errors in the context of data limitations .

- Ethical Compliance : For studies involving biological systems, adhere to institutional review board (IRB) protocols for safety and ethical data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.